![molecular formula C18H16N4OS B3140991 N-benzoyl-N'-(2,3-dimethyl-6-quinoxalinyl)thiourea CAS No. 478064-81-2](/img/structure/B3140991.png)
N-benzoyl-N'-(2,3-dimethyl-6-quinoxalinyl)thiourea
Overview
Description
Scientific Research Applications
Chemosensing and Molecular Docking
One study investigates the chemosensing abilities and molecular docking of acylthiourea derivatives, focusing on their fluorescence emissions and potential for detecting specific substances. These compounds have also been evaluated for their antioxidant activity, highlighting their broad utility in scientific research (Kalaiyarasi et al., 2019).
Anticancer Potential
Another area of research involves the synthesis and biological evaluation of novel quinoxaline derivatives, including those related to the thiourea structure, for their anticancer activities. These studies demonstrate the promising therapeutic potential of these compounds against various cancer cell lines, underscoring their importance in developing new cancer treatments (Ekbatani et al., 2018).
Crystal Packing and Molecular Interactions
The influence of molecular dipoles on the crystal packing of triacylmethanes, including N,N-dialkyl-benzoyl-N'alkylthioureas, has been thoroughly investigated. These studies reveal the intricate details of intra- and inter-molecular hydrogen bonding behavior, which are crucial for understanding the structural and functional aspects of these compounds (Stilinović & Kaitner, 2009).
Synthesis and Characterization
The synthesis and characterization of novel thiourea derivatives and their metal complexes offer insights into their potential applications in various fields. This includes their use in coordination chemistry and potential biological activities, further highlighting the versatility of thiourea derivatives (Binzet et al., 2013).
Safety and Hazards
properties
IUPAC Name |
N-[(2,3-dimethylquinoxalin-6-yl)carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS/c1-11-12(2)20-16-10-14(8-9-15(16)19-11)21-18(24)22-17(23)13-6-4-3-5-7-13/h3-10H,1-2H3,(H2,21,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNXPEMUCJPZEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)NC(=S)NC(=O)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901182438 | |
Record name | N-[[(2,3-Dimethyl-6-quinoxalinyl)amino]thioxomethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901182438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
478064-81-2 | |
Record name | N-[[(2,3-Dimethyl-6-quinoxalinyl)amino]thioxomethyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478064-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[[(2,3-Dimethyl-6-quinoxalinyl)amino]thioxomethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901182438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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